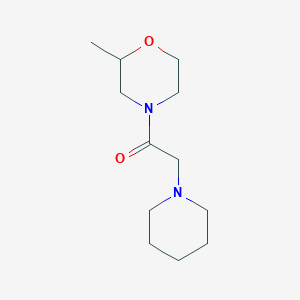
1-(2-Methylmorpholin-4-yl)-2-piperidin-1-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylmorpholin-4-yl)-2-piperidin-1-ylethanone (MMPE) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. MMPE is a heterocyclic compound that contains both a morpholine and piperidine ring, making it a unique molecule with interesting properties.
作用机制
1-(2-Methylmorpholin-4-yl)-2-piperidin-1-ylethanone acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which are ion channels that are activated by the neurotransmitter acetylcholine. This compound binds to a specific site on the receptor, which enhances the activity of the receptor in response to acetylcholine. This results in increased neuronal excitability and neurotransmitter release, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific nicotinic acetylcholine receptor subtype that it modulates. For example, this compound has been shown to enhance the activity of alpha7 nicotinic receptors, which are involved in cognitive processes such as learning and memory. This compound has also been shown to enhance the activity of alpha4beta2 nicotinic receptors, which are involved in addiction and pain modulation. These effects of this compound on nicotinic receptors have been studied extensively in vitro and in vivo, and have led to the development of novel drugs that target these receptors.
实验室实验的优点和局限性
One advantage of using 1-(2-Methylmorpholin-4-yl)-2-piperidin-1-ylethanone in lab experiments is its high potency and selectivity for nicotinic acetylcholine receptors. This allows for precise modulation of specific receptor subtypes, which can be useful for studying their role in physiological processes. Another advantage is the availability of this compound in its pure form, which allows for accurate dosing and reproducibility of experiments. However, one limitation of using this compound is its potential toxicity, which can be a concern when working with high concentrations of the compound. Additionally, the effects of this compound on other receptors and ion channels should be taken into consideration when interpreting experimental results.
未来方向
There are several future directions for research involving 1-(2-Methylmorpholin-4-yl)-2-piperidin-1-ylethanone. One area of interest is the development of novel drugs that target specific nicotinic acetylcholine receptor subtypes, which can have potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and addiction. Another area of interest is the study of the effects of this compound on other ion channels and receptors, which can provide insights into its mechanism of action and potential off-target effects. Additionally, the development of new synthesis methods for this compound and its derivatives can lead to the discovery of new compounds with improved pharmacological properties.
合成方法
1-(2-Methylmorpholin-4-yl)-2-piperidin-1-ylethanone can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-piperidone with morpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain this compound in its pure form. This synthesis method has been reported in several research articles and has been shown to yield high purity and yield of this compound.
科学研究应用
1-(2-Methylmorpholin-4-yl)-2-piperidin-1-ylethanone has been shown to have potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of nicotinic acetylcholine receptors in the brain. In pharmacology, this compound has been used to develop novel drugs that target these receptors, which are involved in various physiological processes such as learning, memory, and addiction. In medicinal chemistry, this compound has been used as a scaffold to design and synthesize new compounds with improved pharmacological properties.
属性
IUPAC Name |
1-(2-methylmorpholin-4-yl)-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11-9-14(7-8-16-11)12(15)10-13-5-3-2-4-6-13/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLKLHYPPGEJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
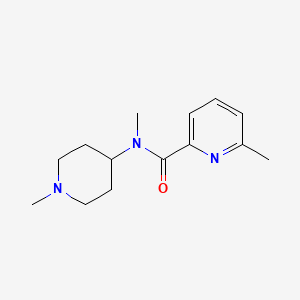
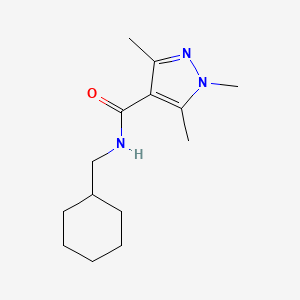


![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
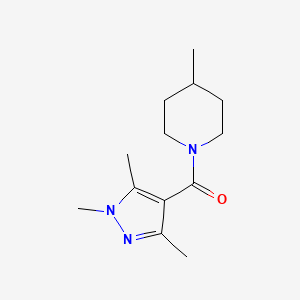
![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
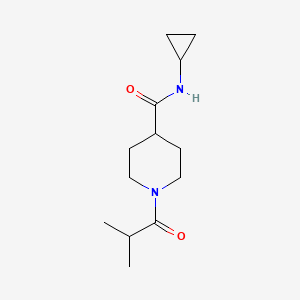
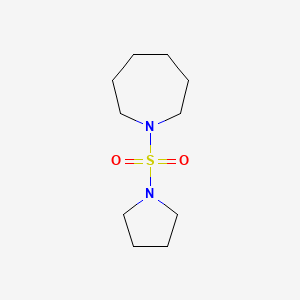
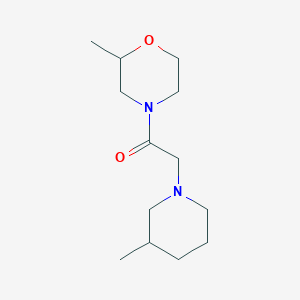
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

